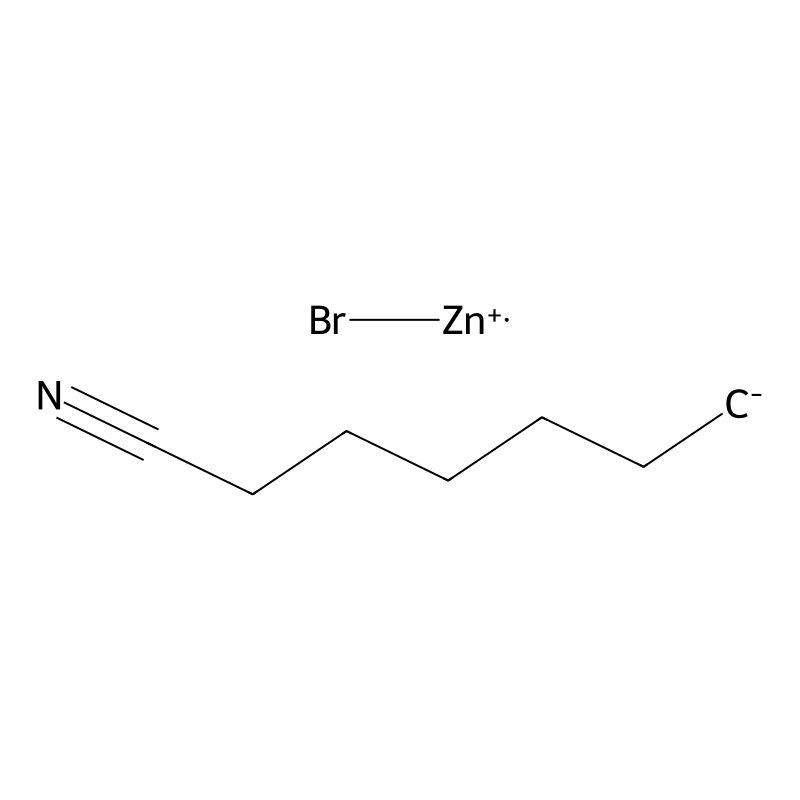6-Cyanohexylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- There is limited research exploring 6-CHZBr as a zincating agent for the formation of carbon-zinc bonds. Its potential lies in its ability to introduce a zinc functional group while maintaining good solubility in organic solvents due to the presence of the cyanohexyl chain [].
- Studies suggest that 6-CHZBr can be effective in zincation reactions with various organic electrophiles, including aldehydes, ketones, and certain unsaturated carbon-carbon bonds [].
Current Limitations and Future Research Directions
- Research on 6-CHZBr is in its early stages, and a more comprehensive understanding of its reactivity and selectivity profile is required.
- Further studies are needed to explore its efficiency compared to other established zincating reagents and identify optimal reaction conditions for different substrates [].
- Investigations into the chemoselectivity of 6-CHZBr, its compatibility with various functional groups, and its potential for stereoselective zincation could pave the way for its broader application in organic synthesis [].
6-Cyanohexylzinc bromide is an organozinc compound characterized by the presence of a cyano group attached to a hexyl chain, coordinated with zinc and bromine. This compound plays a significant role in organic synthesis, particularly in carbon-carbon bond formation reactions. Organometallic compounds, such as 6-cyanohexylzinc bromide, are notable for their reactivity and utility in various chemical transformations due to the nucleophilic nature of the zinc center.
- Nucleophilic Addition: This compound can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it couples with aryl halides to form biaryl compounds.
- Blaise Reaction: The compound can also engage in the Blaise reaction, where it reacts with nitriles to yield β-keto esters or β-enamino esters, demonstrating its versatility in synthetic pathways .
6-Cyanohexylzinc bromide can be synthesized using several methods:
- Direct Reaction: It can be prepared by reacting hexyl bromide with zinc in the presence of a suitable solvent (e.g., tetrahydrofuran) under inert conditions.
- Transmetalation: Another method involves transmetalation from a pre-formed organozinc reagent using a cyano-containing compound.
- Reformatsky Reaction: This reaction involves the addition of a zinc reagent to an α-halo ester followed by reaction with a nitrile to yield 6-cyanohexylzinc bromide .
6-Cyanohexylzinc bromide finds applications primarily in organic synthesis:
- Synthetic Intermediates: It serves as an intermediate for synthesizing complex organic molecules.
- Pharmaceutical Chemistry: Its ability to facilitate carbon-carbon bond formation makes it valuable in drug discovery and development.
- Material Science: The compound may also be utilized in creating functional materials through polymerization processes.
Interaction studies involving 6-cyanohexylzinc bromide focus on its reactivity with various electrophiles and other organometallic species. Understanding these interactions is crucial for optimizing its use in synthetic methodologies. For example, studies on its behavior in cross-coupling reactions provide insights into reaction conditions that maximize yield and selectivity.
Several similar compounds exhibit comparable properties and applications within the realm of organozinc chemistry. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 1-Hexylzinc bromide | Hexyl group with zinc | Commonly used for straightforward alkylation reactions. |
| 2-Cyanoethylzinc bromide | Ethyl group with cyano | Often used in reactions requiring shorter alkyl chains. |
| Benzylzinc bromide | Benzyl group with zinc | Important for aromatic coupling reactions; more stable than aliphatic counterparts. |
| Cyclohexylzinc bromide | Cyclohexane ring with zinc | Exhibits unique steric properties affecting reactivity. |
6-Cyanohexylzinc bromide stands out due to its cyano functionality, which enhances its reactivity compared to other alkylzinc reagents and allows for diverse synthetic applications not readily achievable with simpler organozinc compounds.








